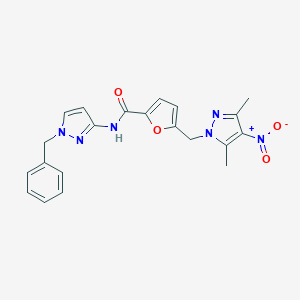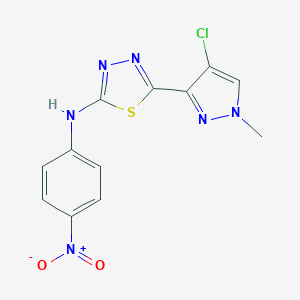![molecular formula C17H19N3O3S B279876 4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)
4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as MRS1477 and belongs to the class of sulfonamide compounds.
Mechanism of Action
The mechanism of action of 4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide involves the blockade of the P2Y14 receptor. The compound binds to the receptor and prevents the activation of downstream signaling pathways. This blockade leads to a reduction in inflammation and pain sensation.
Biochemical and Physiological Effects
4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide has been shown to have anti-inflammatory and analgesic effects in preclinical studies. The compound has also been investigated for its potential as an anti-cancer agent. In vitro studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide is its high purity and stability. The compound is also relatively easy to synthesize. However, one of the limitations is the lack of clinical data on its safety and efficacy.
Future Directions
There are several future directions for the research on 4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide. One direction is the investigation of its potential as a treatment for inflammatory and pain-related disorders such as arthritis and neuropathic pain. Another direction is the investigation of its potential as an anti-cancer agent. Further studies are also needed to determine its safety and efficacy in humans.
Conclusion
In conclusion, 4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide is a chemical compound that has potential therapeutic applications. The compound has been investigated for its potential as a P2Y14 receptor antagonist and has shown anti-inflammatory, analgesic, and anti-cancer effects in preclinical studies. Further research is needed to determine its safety and efficacy in humans and to explore its potential as a treatment for various disorders.
Synthesis Methods
The synthesis of 4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide has been described in the scientific literature. The synthesis involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine in the presence of a base. The reaction yields 4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide as a white solid with a high purity.
Scientific Research Applications
4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide has been investigated for its potential therapeutic applications. One of the main areas of research is its potential as a P2Y14 receptor antagonist. The P2Y14 receptor is a G protein-coupled receptor that is involved in various physiological processes such as inflammation, immune response, and pain sensation. The blockade of the P2Y14 receptor has been shown to have anti-inflammatory and analgesic effects in preclinical studies.
properties
Molecular Formula |
C17H19N3O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H19N3O3S/c1-19-11-13(10-18-19)12-20(2)24(21,22)17-9-8-16(23-3)14-6-4-5-7-15(14)17/h4-11H,12H2,1-3H3 |
InChI Key |
MDWKWNUXLMIBPA-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Canonical SMILES |
CN1C=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)

![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)
![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)

![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)
![6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)


![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)